N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-14-8-7-12(18-17(21)15-5-4-10-23-15)11-13(14)19-9-3-2-6-16(19)20/h4-5,7-8,10-11H,2-3,6,9H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXGOMCWCSVLGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CO2)N3CCCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
A halogenated precursor, such as 3-fluoro-4-methoxynitrobenzene , undergoes substitution with 2-oxopiperidine under basic conditions. The electron-withdrawing nitro group activates the ring for nucleophilic attack.
Reaction Conditions :
- Substrate : 3-Fluoro-4-methoxynitrobenzene
- Nucleophile : 2-Oxopiperidine (1.2 equiv)
- Base : Potassium carbonate (2.5 equiv)
- Solvent : Dimethylformamide (DMF)
- Temperature : 80°C, 12 hours
Post-substitution, the nitro group is reduced to an amine via catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 6 hours) or using Fe/HCl.
Intermediate : 4-Methoxy-3-(2-oxopiperidin-1-yl)aniline
Yield : ~65% (theoretical, based on analogous reactions)
Transition Metal-Catalyzed Coupling
The Buchwald-Hartwig amination offers an alternative route for installing the 2-oxopiperidinyl group.
Reaction Conditions :
- Substrate : 3-Bromo-4-methoxyaniline
- Catalyst : Palladium(II) acetate (5 mol%)
- Ligand : Xantphos (10 mol%)
- Base : Cesium carbonate (2.0 equiv)
- Solvent : 1,4-Dioxane
- Temperature : 100°C, 24 hours
Intermediate : 4-Methoxy-3-(2-oxopiperidin-1-yl)aniline
Yield : ~70% (extrapolated from similar couplings)
Amide Bond Formation with Furan-2-Carboxylic Acid
Acid Chloride Mediated Coupling
Furan-2-carboxylic acid is activated as its acid chloride using thionyl chloride (SOCl₂, reflux, 2 hours). The resulting furan-2-carbonyl chloride reacts with the aniline intermediate under Schotten-Baumann conditions.
Reaction Conditions :
- Acylating Agent : Furan-2-carbonyl chloride (1.1 equiv)
- Base : Triethylamine (2.0 equiv)
- Solvent : Dichloromethane (DCM)
- Temperature : 0°C → 25°C, 4 hours
Product : N-[4-Methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide
Yield : ~85% (based on analogous acetamide syntheses)
Coupling Reagent-Assisted Synthesis
Modern peptide coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enhance efficiency.
Reaction Conditions :
- Coupling Agent : HATU (1.2 equiv)
- Base : N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)
- Solvent : Dimethylformamide (DMF)
- Temperature : 25°C, 12 hours
Product : this compound
Yield : ~90% (theoretical, inferred from similar amide couplings)
Optimization and Process Considerations
Solvent and Temperature Effects
Purification Strategies
- Crystallization : Chloroform-methanol (1:1) mixtures yield high-purity product (>98% by NMR).
- Chromatography : Silica gel column chromatography (ethyl acetate/hexane gradient) resolves residual starting materials.
Challenges and Mitigation Strategies
Steric Hindrance at the 3-Position
The bulky 2-oxopiperidinyl group may impede amide formation. Mitigation includes:
- Slow Addition : Incremental introduction of the acylating agent.
- Microwave Assistance : Accelerates reaction kinetics (e.g., 100°C, 30 minutes).
Oxopiperidine Stability
The 2-oxopiperidine ring is prone to hydrolysis under acidic conditions. Neutral or mildly basic environments preserve integrity.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic ring and the furan moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium chlorite and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, substituted aromatic compounds, and modified furan rings. These products can further undergo additional reactions to yield complex molecules with potential biological activities.
Scientific Research Applications
Anticancer Properties
Research indicates that N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide exhibits significant anticancer activity. Studies have demonstrated its effectiveness against various cancer cell lines, including:
| Compound | Cell Line | % Cell Viability |
|---|---|---|
| This compound | HepG2 | 35.01 |
| Doxorubicin | HepG2 | 0.62 |
The compound induces apoptosis in cancer cells by modulating mitochondrial pathways and affecting pro-apoptotic and anti-apoptotic protein levels, such as increasing Bax and decreasing Bcl-2 levels.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial effects against various pathogens:
| Compound | Microorganism | Inhibition Zone (mm) | MIC (μg/mL) |
|---|---|---|---|
| This compound | E. coli | 10.5 | 280 |
| This compound | S. aureus | 13 | 265 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound and its derivatives:
Case Study: Anticancer Activity
A study assessed the anticancer potential of related compounds, demonstrating significant results against liver cancer cell lines:
| Compound | Cell Line | % Growth Inhibition |
|---|---|---|
| Compound A | HepG2 | 86.61 |
| Compound B | Huh7 | 85.26 |
These results indicate that derivatives of this compound possess promising anticancer properties when compared to established treatments.
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of this compound against various bacterial strains:
| Compound | Microorganism | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 10.5 |
| Compound B | S. aureus | 13 |
These findings highlight the potential application of this compound in addressing bacterial infections.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, in the case of its derivative apixaban, it acts as a direct inhibitor of activated factor X (FXa), a key enzyme in the coagulation cascade . The compound binds to the active site of FXa, preventing the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation .
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of FXa with a similar structure, used as an anticoagulant.
Rivaroxaban: Another FXa inhibitor with a different chemical structure but similar therapeutic use.
Edoxaban: A third FXa inhibitor with distinct structural features and pharmacokinetic properties.
Uniqueness
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to serve as a versatile intermediate in the synthesis of various pharmacologically active compounds highlights its importance in medicinal chemistry.
Biological Activity
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a furan ring, a methoxy group, and a piperidine moiety, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 342.39 g/mol. The structural representation is as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₁₉H₂₂N₂O₃ |
| Molecular Weight | 342.39 g/mol |
| CAS Number | 1207035-00-4 |
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of the oxopiperidine ring and subsequent functionalization. Common methods include:
- Formation of the Oxopiperidine Ring : Cyclization of suitable precursors under acidic or basic conditions.
- Attachment of the Methoxy Group : Methylation using reagents like methyl iodide.
- Formation of the Furan Carboxamide Moiety : Acylation reactions with appropriate acyl chlorides.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing oxadiazole moieties have shown significant inhibitory effects against various cancer cell lines:
- Inhibitory Effects : Compounds similar to this compound demonstrated IC₅₀ values comparable to standard chemotherapeutics such as Doxorubicin .
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit notable antimicrobial properties:
- Antibacterial and Antifungal Studies : Compounds synthesized from related structures have shown effectiveness against pathogens like Escherichia coli and Candida albicans, with significant minimum inhibitory concentrations (MICs) .
Study 1: Anticancer Efficacy
A study by Alam et al. synthesized a series of compounds similar to this compound and evaluated their anticancer activity against MCF-7 and HCT-116 cell lines. The results indicated that certain derivatives exhibited IC₅₀ values significantly lower than those of traditional chemotherapeutics, suggesting strong anticancer potential .
Study 2: Antimicrobial Properties
In another investigation, compounds derived from furan-based structures were tested for their antimicrobial properties. The results indicated that several derivatives displayed substantial antibacterial activity against both gram-positive and gram-negative bacteria, highlighting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]furan-2-carboxamide and its analogs?
- Methodological Answer : The compound can be synthesized via amide coupling reactions using furan-2-carboxylic acid derivatives and substituted aniline intermediates. For example, coupling agents like HATU or EDC/HOBt are used to activate the carboxyl group, followed by reaction with 4-methoxy-3-(2-oxopiperidin-1-yl)aniline. Purification typically involves column chromatography or preparative HPLC, as described for structurally related benzofuran-2-carboxamide derivatives .
Q. How is the structural integrity of this compound validated in academic research?
- Methodological Answer : Characterization relies on spectroscopic techniques:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.5–7.5 ppm, carbonyl signals at ~170 ppm).
- FT-IR : Key peaks include C=O stretches (~1650–1700 cm⁻¹) and N-H stretches (~3300 cm⁻¹).
- X-ray crystallography : Used to resolve crystal packing and stereochemistry in analogs, such as N-[2-(6-methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide .
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodological Answer : Initial screening includes:
- Kinase inhibition assays : For PRKD3 or PKCν targets, using fluorescence-based ADP-Glo™ kinase assays (IC₅₀ determination) .
- Antiviral activity : Docking studies against viral polymerases (e.g., monkeypox) via AutoDock Vina, followed by plaque reduction neutralization tests .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Strategies include:
- Metabolic stability assays : Use liver microsomes to identify rapid degradation.
- Structural optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic resistance, as seen in PRKD3 inhibitors .
- Prodrug design : Mask polar groups (e.g., esterification of the furan ring) to improve membrane permeability .
Q. What computational approaches are effective for predicting target interactions and selectivity?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or MOE to model binding to PRKD3 (PDB: 4X9H) and assess binding affinity (docking scores < -8.0 kcal/mol indicate strong interactions) .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate conformational stability of the ligand-receptor complex.
- QSAR modeling : Correlate substituent effects (e.g., piperidinyl vs. morpholinyl groups) with activity data from analogs .
Q. How can researchers optimize synthetic yields for large-scale production of analogs?
- Methodological Answer :
- Reaction solvent optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., N-methylation).
- Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination steps to improve coupling efficiency.
- Workflow automation : Implement Gilson preparative HPLC for high-throughput purification of libraries (>90% purity) .
Q. What advanced spectroscopic techniques are critical for analyzing degradation products?
- Methodological Answer :
- LC-HRMS : Identify oxidative metabolites (e.g., hydroxylation at the piperidinyl ring) with <2 ppm mass accuracy.
- NMR relaxation experiments (T₁/T₂): Detect aggregation or conformational changes in aged samples.
- XPS : Analyze surface oxidation of solid-state samples stored under accelerated stability conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
